

A Comparative Efficacy Analysis of SHP2 Inhibitors: TNO155 vs. RMC-4630

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For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical signaling node and a compelling therapeutic target in oncology. SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various cancers. The development of allosteric inhibitors that lock SHP2 in an inactive conformation has paved the way for novel cancer therapies. This guide presents a detailed comparison of two prominent clinical-stage SHP2 inhibitors, **TNO155** (Batoprotafib) and RMC-4630 (Vociprotafib), focusing on their efficacy, supported by preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action

Both **TNO155** and RMC-4630 are orally bioavailable, selective, and potent allosteric inhibitors of SHP2.[1][2] They bind to a pocket on the SHP2 protein, stabilizing it in an auto-inhibited conformation. This mechanism prevents SHP2 from interacting with its upstream activators and downstream substrates, thereby inhibiting the RAS-RAF-MEK-ERK signaling cascade.[1][2] This pathway is crucial for tumor cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the available quantitative data for **TNO155** and RMC-4630 from biochemical, cellular, and clinical studies.



Table 1: Preclinical Efficacy - Biochemical and Cellular Assays

| Compound | Biochemical Assay (SHP2 Enzymatic Inhibition, IC50) | Cellular Assay (p- ERK Inhibition in KYSE-520 cells, IC50) | Cellular Assay (Cell Proliferation in KYSE-520 cells, 5- day, IC50) |
|----------|---|---|--|
| TNO155 | 11 nM[1][3] | 8 nM[3] | 100 nM[3] |
| RMC-4630 | Potent inhibitor (specific IC50 not reported in comparative assays) [2] | Not directly reported for KYSE-520 cells | Not directly reported for KYSE-520 cells |

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition. Lower values indicate higher potency. Data for RMC-4630 in directly comparable assays was not publicly available.

Table 2: Clinical Efficacy - Monotherapy in Advanced Solid Tumors

| Feature | TNO155 (NCT03114319) | RMC-4630 (NCT03634982) |
|----------------------------|--|--|
| Patient Population | Adults with advanced solid tumors[4] | Patients with relapsed/refractory solid tumors with RAS pathway mutations[5] |
| Best Observed Response | Stable Disease (SD) in 22% of patients[4] | 1 Complete Response (CR), 1 Partial Response (PR), and 1 unconfirmed PR[5] |
| Disease Control Rate (DCR) | Not explicitly reported as a primary outcome | 61% in KRAS-mutant NSCLC; 80% in KRAS G12C NSCLC[5] |
| Median Duration of SD | 5.6 months[4] | Not reported |

Table 3: Clinical Efficacy - Combination Therapy

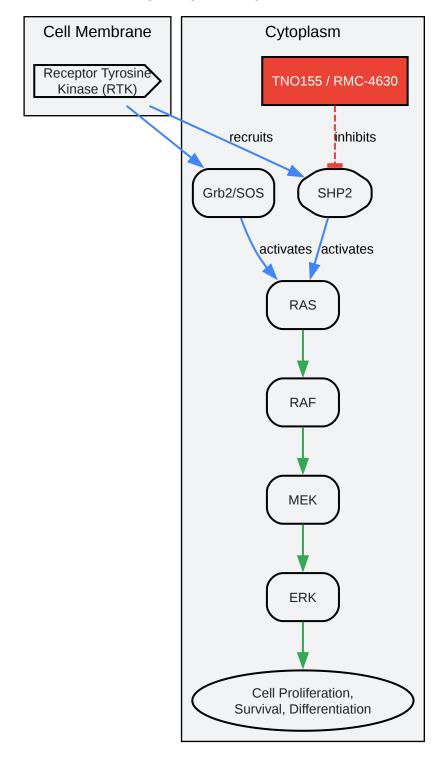


| Combination | TNO155 | RMC-4630 |
|--------------------------|--|--|
| With KRAS G12C Inhibitor | + JDQ433 (NCT04699188): Showed antitumor activity in patients with KRAS G12C-mutated solid tumors, including NSCLC, irrespective of prior KRAS G12C inhibitor treatment. | + Sotorasib (NCT04185883): Objective Response Rate (ORR) of 27% in pretreated and 50% in KRAS G12C inhibitor-naïve NSCLC patients. |
| With PD-1 Inhibitor | + Spartalizumab (NCT04000529): Disease Control Rate (DCR) of 26.3% across all doses in patients with advanced solid tumors.[6] | + Pembrolizumab: Currently under evaluation. |
| With CDK4/6 Inhibitor | + Ribociclib (NCT04000529): DCR of 13.0% across all dose levels in patients with advanced solid tumors.[6] | Not reported |

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language for Graphviz.





SHP2 Signaling Pathway and Inhibition

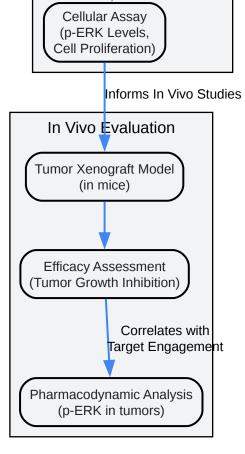
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SHP2 Signaling Pathway and Inhibition.



In Vitro Evaluation Biochemical Assay (SHP2 Enzymatic Activity) Confirms Cellular Potency

General Experimental Workflow for SHP2 Inhibitor Evaluation



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Experimental Workflow for SHP2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. The following sections describe the key experimental protocols used to evaluate the efficacy of SHP2 inhibitors like **TNO155** and RMC-4630.



Biochemical SHP2 Phosphatase Activity Assay

This assay is designed to quantify the direct inhibitory effect of the compounds on the enzymatic activity of purified SHP2 protein.

- Objective: To determine the IC50 value of the inhibitor against SHP2.
- Materials:
 - Recombinant human SHP2 protein.
 - Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
 - Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
 - Test compounds (TNO155, RMC-4630) dissolved in DMSO.
 - 384-well assay plates.

Procedure:

- A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
- The purified SHP2 enzyme is added to the wells of the assay plate containing the diluted compounds and incubated for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- The enzymatic reaction is initiated by adding the DiFMUP substrate.
- The fluorescence signal, which is proportional to the phosphatase activity, is measured over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
- The rate of the reaction is calculated, and the IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a fourparameter logistic equation.



Cellular Phospho-ERK (p-ERK) Inhibition Assay

This assay measures the ability of the inhibitors to block the MAPK signaling pathway within a cellular context by quantifying the levels of phosphorylated ERK.

- Objective: To determine the cellular potency (IC50) of the inhibitors in a SHP2-dependent cancer cell line.
- Materials:
 - SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal squamous carcinoma cells).
 - Cell culture medium and supplements.
 - Test compounds (TNO155, RMC-4630) dissolved in DMSO.
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - Primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
 - HRP-conjugated secondary antibody.
 - Chemiluminescent substrate.
- Procedure (Western Blotting):
 - Cells are seeded in multi-well plates and allowed to adhere overnight.
 - The cells are then treated with a serial dilution of the test compounds for a specific duration (e.g., 2 hours).
 - Following treatment, the cells are washed with cold PBS and lysed.
 - The protein concentration of the lysates is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- The membrane is blocked and then incubated with the primary antibody against p-ERK.
- After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.
- The membrane is stripped and re-probed for total ERK as a loading control.
- The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated. The IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the SHP2 inhibitors in a living organism.[7]

- Objective: To assess the in vivo anti-tumor activity of the inhibitors as monotherapy or in combination.
- Materials:
 - Immunocompromised mice (e.g., athymic nude or NOD/SCID).
 - Human cancer cell line (e.g., NCI-H358 for KRAS-mutant NSCLC).
 - Matrigel.
 - Test compounds formulated for oral gavage.
 - Calipers for tumor measurement.
- Procedure:
 - Human cancer cells are suspended in a mixture of media and Matrigel and subcutaneously injected into the flank of the mice.[7]
 - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).



- Mice are randomized into treatment groups (vehicle control, TNO155, RMC-4630, or combination therapy).
- The compounds are administered orally according to a predetermined dosing schedule (e.g., once or twice daily).[8]
- Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.
- The study is terminated when tumors in the control group reach a specified size.
- The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).

Conclusion

Both **TNO155** and RMC-4630 are promising allosteric SHP2 inhibitors with demonstrated preclinical and clinical activity. **TNO155** has shown favorable pharmacokinetics and safety, with stable disease being the most common response in monotherapy trials.[4] RMC-4630 has also shown a manageable safety profile and has achieved objective responses in some patients as a monotherapy.[5] The true potential of both agents appears to be in combination therapies, particularly with inhibitors of the RAS-MAPK pathway, where they can overcome adaptive resistance mechanisms. The choice between these inhibitors for future research and clinical development may depend on the specific cancer type, the combination partner, and the evolving safety and efficacy profiles from ongoing clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel SHP2 inhibitors.

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